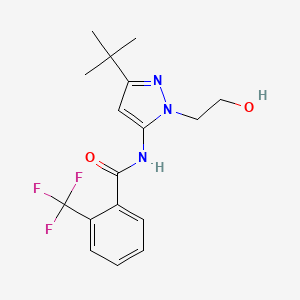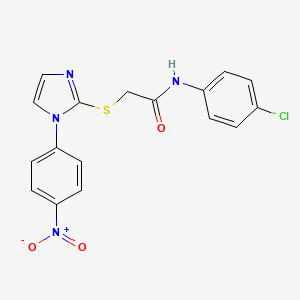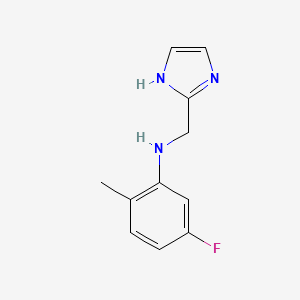
N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)-2-(萘-2-基氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光传感器用于水感测
TPE-CNTPA 表现出聚集诱导发光 (AIE) 和扭曲分子内电荷转移 (TICT)。这些性质导致溶液中“开-关-开”的荧光发射特性。研究人员探索了它作为荧光传感器在单一或混合溶剂中检测痕量水的潜力。其优异的灵敏度和抗干扰性能使其适用于水感测应用 .
防伪技术
由于其独特的荧光发射特性,TPE-CNTPA 在加密防伪领域具有广阔前景。通过将该化合物加入安全特征,例如油墨或标签,制造商可以增强产品认证并防止伪造 .
机械致变色材料
TPE-CNTPA 表现出高对比度的机械致变色性质。当受到机械应力(例如研磨或压力)时,它会改变颜色。此类材料在应力传感器、智能涂层和结构健康监测中具有应用 .
生物成像和探针
像 TPE-CNTPA 这样的荧光化合物是生物成像的宝贵工具。研究人员可以使用它们来可视化细胞结构、追踪分子过程并研究活细胞。AIE 特性增强了信噪比,使其适用于体内成像 .
化学传感器
TPE-CNTPA 对紫外光 (365 nm) 的响应表明其作为化学传感器的潜力。研究人员可以探索其在检测特定化学物质或实时监测化学反应中的应用 .
材料科学与光电子学
鉴于其多功能特性,TPE-CNTPA 可能在材料科学领域找到应用。研究人员可以将其融入光电子器件,例如有机发光二极管 (OLED) 或传感器,以提高性能和效率 .
这些应用突出了 TPE-CNTPA 的多功能性和其在各个科学和技术领域的潜在影响。请记住,正在进行的研究可能会揭示这种有趣化合物的更多用途 。如果您想进一步了解任何特定应用,请随时询问!
属性
CAS 编号 |
851406-46-7 |
|---|---|
分子式 |
C25H24N2O3 |
分子量 |
400.478 |
IUPAC 名称 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-7-8-17(2)24-22(16)14-20(25(29)27-24)11-12-26-23(28)15-30-21-10-9-18-5-3-4-6-19(18)13-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI 键 |
MPGOIAMOQMLRTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2422334.png)

![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)

![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2422341.png)
![3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2422354.png)
![5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2422355.png)
